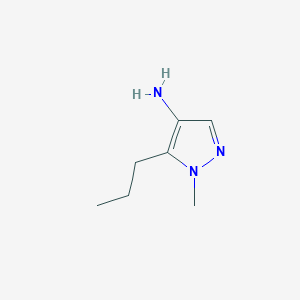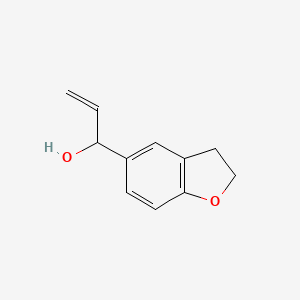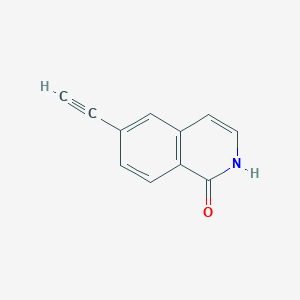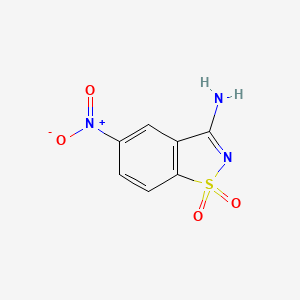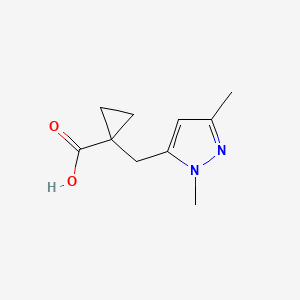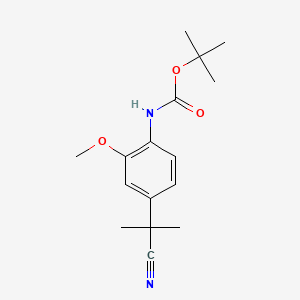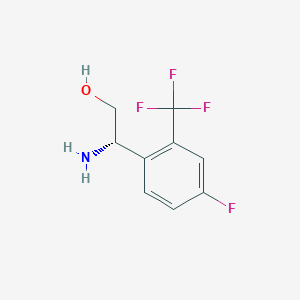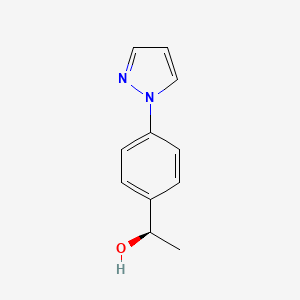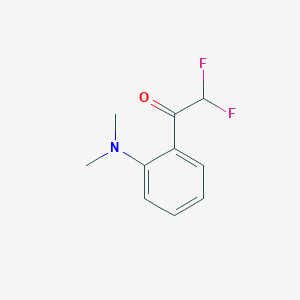
1-(2-Dimethylamino-phenyl)-2,2-difluoro-ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one is an organic compound known for its unique chemical structure and properties This compound features a dimethylamino group attached to a phenyl ring, which is further connected to a difluoroethanone moiety
Preparation Methods
The synthesis of 1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(dimethylamino)benzaldehyde and difluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a catalyst and specific temperature settings to ensure the desired product formation.
Industrial Production: On an industrial scale, the production of this compound may involve optimized reaction conditions, including the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, often resulting in derivatives with modified functional groups.
Scientific Research Applications
1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents.
Industry: The compound’s reactivity makes it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as gene expression, protein synthesis, and metabolic activity.
Comparison with Similar Compounds
When compared to similar compounds, 1-[2-(dimethylamino)phenyl]-2,2-difluoroethan-1-one stands out due to its unique combination of functional groups:
Similar Compounds: Compounds such as 2-(dimethylamino)benzaldehyde and difluoroacetophenone share structural similarities but differ in their reactivity and applications.
Uniqueness: The presence of both dimethylamino and difluoro groups in the same molecule provides distinct chemical properties, making it a versatile compound in various research fields.
Properties
Molecular Formula |
C10H11F2NO |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
1-[2-(dimethylamino)phenyl]-2,2-difluoroethanone |
InChI |
InChI=1S/C10H11F2NO/c1-13(2)8-6-4-3-5-7(8)9(14)10(11)12/h3-6,10H,1-2H3 |
InChI Key |
AZBQCNNGMQPUDM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC=C1C(=O)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


